Iodo(triphenyl)phosphanium;silver
Description
Iodo(triphenyl)phosphanium;silver is a coordination compound comprising a silver ion coordinated to an iodo(triphenyl)phosphanium cation. These compounds are characterized by a positively charged phosphorus center bonded to three phenyl groups and an alkyl/aryl substituent, paired with an iodide counterion . Such phosphonium salts are pivotal in organic synthesis, catalysis, and biomedical applications due to their stability and reactivity .
Properties
CAS No. |
61026-08-2 |
|---|---|
Molecular Formula |
C18H15AgIP+ |
Molecular Weight |
497.1 g/mol |
IUPAC Name |
iodo(triphenyl)phosphanium;silver |
InChI |
InChI=1S/C18H15IP.Ag/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI Key |
XNAPSOFBUVGVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)I.[Ag] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodo(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with iodine to form iodo(triphenyl)phosphanium iodide. This intermediate is then reacted with a silver salt, such as silver nitrate, to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Iodo(triphenyl)phosphanium;silver undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced under certain conditions to regenerate triphenylphosphine.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines .
Major Products
The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted triphenylphosphine derivatives .
Scientific Research Applications
Iodo(triphenyl)phosphanium;silver has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-phosphorus bonds.
Biological Studies:
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of iodo(triphenyl)phosphanium;silver involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form complexes with various substrates, facilitating their transformation through nucleophilic attack or electrophilic substitution . The molecular targets and pathways involved in these reactions are primarily related to the interaction of the phosphine group with electrophilic centers .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular properties of iodo(triphenyl)phosphanium derivatives and related compounds:
Key Observations :
- Smaller groups (e.g., methyl, ethyl) enhance solubility in polar solvents .
- Counterion Impact : Iodide salts generally exhibit higher solubility in organic solvents compared to chloride analogs, facilitating their use in nucleophilic substitutions .
Critical Insights :
- Biomedical Imaging : Radioiodinated phosphonium salts (e.g., [(E)-1-[¹²³I]Iodo-1-penten-5-yl]triphenylphosphonium iodide) show superior myocardial uptake compared to ⁹⁹mTc-sestamibi, attributed to their lipophilicity and mitochondrial targeting .
- Reaction Efficiency : Allyltriphenylphosphonium chloride achieves higher Wittig reaction yields (up to 90%) compared to tosylate intermediates (22–38%), as iodide enhances leaving-group ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
